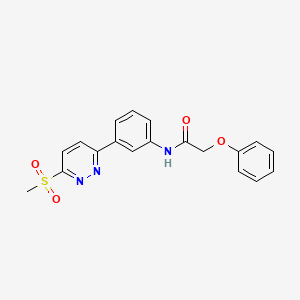
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” involves complex organic reactions . For instance, the synthesis of pyrrolidine compounds involves ring construction from different cyclic or acyclic precursors . Another example is the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” is likely to be complex, given the presence of multiple functional groups and rings in its structure . For instance, a compound named Z144, which contains a pyridazin-3-amine moiety, interacts with amino acids through hydrophobic interactions, and its aromatic rings play an important role .Chemical Reactions Analysis
The chemical reactions involving “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” or similar compounds can be complex and varied . For instance, the Michael addition of the acrylamide group of the lead molecule at β-position is facile because the low energy lowest unoccupied molecular orbital (LUMO) is concentrated on the group .Applications De Recherche Scientifique
Antimicrobial Activity
The pyridazine moiety present in the compound is known for its antimicrobial properties. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria. The compound’s structure allows for interaction with bacterial cell walls, disrupting their integrity and leading to cell death .
Antidepressant and Anxiolytic Effects
Research has indicated that derivatives of pyridazine, such as our compound of interest, may exhibit antidepressant and anxiolytic activities. These properties are valuable in the field of psychopharmacology for the development of new treatments for mental health disorders .
Anti-Hypertensive Properties
The compound’s ability to act as an anti-hypertensive agent is another significant application. It can potentially inhibit enzymes or receptors involved in blood pressure regulation, offering a new avenue for managing hypertension .
Anticancer Potential
Pyridazine derivatives have shown promise in anticancer research. They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to design novel chemotherapeutic agents .
Antiplatelet and Cardiovascular Uses
This compound could serve as a lead structure for developing new antiplatelet drugs, which are essential in preventing thrombosis. Additionally, its cardiovascular effects could be harnessed to treat various heart conditions .
Agrochemical Applications
The structural features of the compound make it suitable for use in agrochemicals, such as herbicides and pesticides. Its mode of action could involve disrupting the life cycle of pests or inhibiting the growth of weeds .
Orientations Futures
The future directions for research on “N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide” and similar compounds could involve further exploration of their potential biological activities. For instance, compounds with a pyridazin-3-yl moiety have been found to exhibit a wide range of pharmacological effects , suggesting potential for further therapeutic applications. Additionally, the use of these compounds in the treatment of diseases like COVID-19 has been explored .
Mécanisme D'action
Target of Action
The compound, also known as N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide, is a derivative of pyridazine . Pyridazine derivatives have been shown to interact with a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of biochemical pathways due to their wide range of pharmacological activities .
Result of Action
Given the wide range of pharmacological activities exhibited by pyridazine derivatives, it can be anticipated that this compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)19-11-10-17(21-22-19)14-6-5-7-15(12-14)20-18(23)13-26-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMSIPGWKXNVIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


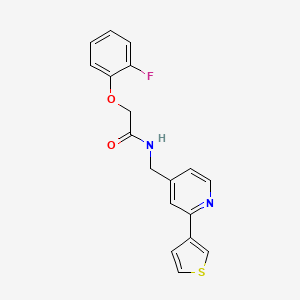
![5-(4-Methoxy-phenyl)-2,3-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2950751.png)
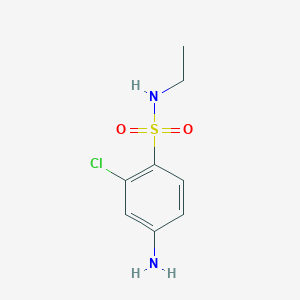
![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide](/img/structure/B2950756.png)
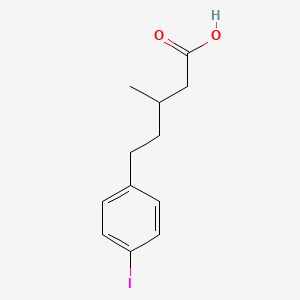
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)
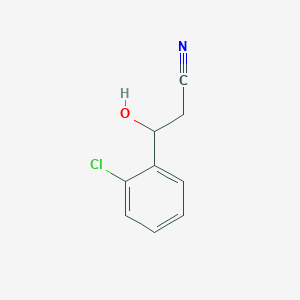
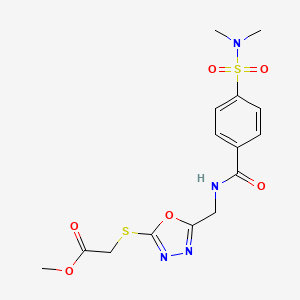
![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)

